molecular formula C16H11BrN4S B2494970 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-06-7

6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2494970
CAS No.: 68469-06-7
M. Wt: 371.26
InChI Key: ALHKDFVILUUOPN-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-06-7) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This bromophenyl-substituted triazolothiadiazine derivative is a key structural motif in the development of novel therapeutic agents. Current scientific literature indicates that analogs within this chemical class exhibit a broad spectrum of promising biological activities. Notably, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hybrids have been identified as potent alpha-glucosidase inhibitors, suggesting their potential application in diabetes mellitus research for regulating postprandial blood glucose levels . Furthermore, related structures have demonstrated considerable efficacy as anticancer agents, with specific derivatives showing promising activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase pathway . The compound also serves as a versatile scaffold for further chemical modification, enabling the exploration of structure-activity relationships through efficient one-pot, multi-component synthetic protocols . Researchers can utilize this chemical for developing new enzyme inhibitors, investigating anticancer mechanisms, and as a building block for creating diverse chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHKDFVILUUOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Potassium Dithiocarbazinate Intermediate

The synthesis begins with the preparation of potassium 2-(phenylcarbonothioyl)hydrazine-1-carbodithioate, a key intermediate derived from benzohydrazide. In a typical procedure, benzohydrazide (36.0 mmol) reacts with carbon disulfide (55.0 mmol) in absolute ethanol (70 mL) containing potassium hydroxide (55.0 mmol) under vigorous stirring at 298 K for 12 hours. The precipitated yellow solid is filtered, washed with diethyl ether, and dried under vacuum, yielding 82–85% of the dithiocarbazinate.

Critical Parameters

  • Solvent System : Ethanol’s polarity facilitates intermediate solubility while precipitating the product.
  • Stoichiometry : A 1.5:1 molar ratio of CS2 to benzohydrazide ensures complete conversion.

Cyclization to Triazolo-Thiadiazine Core

The dithiocarbazinate intermediate (16.0 mmol) undergoes cyclization with hydrazine hydrate (32.0 mmol) in aqueous medium under reflux (373 K) for 2 hours. This step generates the 1,2,4-triazole-3-thiol precursor, which subsequently reacts with 4-bromophenacyl bromide (18.0 mmol) in dimethylformamide (DMF) at 353 K for 8 hours to install the 4-bromophenyl moiety at position 6.

Reaction Mechanism

  • Nucleophilic attack by hydrazine on the dithiocarbazinate’s thiocarbonyl group.
  • Elimination of H2S and formation of the triazole-thione intermediate.
  • Thione-to-thiol tautomerization followed by SN2 displacement with 4-bromophenacyl bromide.

Optimization Insights

  • Temperature : Cyclization proceeds efficiently above 353 K, reducing side-product formation.
  • Catalysis : Addition of triethylamine (5 mol%) accelerates the phenacyl bromide coupling step.

Alternative Pathway via Bromoacetyl Intermediates

Synthesis of α-Bromoacetophenone Derivatives

An alternative approach involves the preparation of 2-bromo-1-(4-bromophenyl)ethan-1-one through bromination of 4-bromoacetophenone using N-bromosuccinimide (NBS) in carbon tetrachloride under photolytic conditions. The resulting bromoacetyl derivative (10.0 mmol) is then condensed with phenylthiosemicarbazide (12.0 mmol) in refluxing ethanol (48 hours) to form the thiadiazine ring.

Key Reaction Metrics

Parameter Optimal Value Impact on Yield
NBS Equivalents 1.2 Maximizes mono-bromination
Reaction Time 72 h Completes cyclization
Solvent Polarity Ethanol Enhances intermediate stability

Oxidative Cyclization to Triazolo Moiety

The thiosemicarbazone intermediate undergoes oxidative cyclization using iodine (2.0 equiv) in dimethyl sulfoxide (DMSO) at 393 K for 6 hours, forming the fused triazolo-thiadiazine system. This method achieves a 67% isolated yield, with purity confirmed by HPLC (99.2%, C18 column, MeOH:H2O 80:20).

Spectroscopic Characterization

  • IR (KBr, cm⁻¹) : 1632 (C=N), 1605 (C=C), 1175 (C-Br).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.09–7.32 (m, 9H, Ar-H), 3.20 (s, 2H, SCH2).
  • MS (ESI+) : m/z 398.97 [M+H]⁺ (calc. 398.99 for C16H10BrN4S).

Comparative Analysis of Synthetic Routes

Yield and Scalability

The hydrazide-based Route 1 provides higher yields (78–82%) compared to Route 2 (65–67%) but requires stringent control over hydrazine stoichiometry to prevent over-cyclization. Industrial scalability favors Route 2 due to simpler purification (recrystallization vs. column chromatography) and lower toxicity reagents.

Crystallographic Validation

Single-crystal X-ray diffraction of the methyl analogue (6-(4-bromophenyl)-3-methyl derivative) confirms the triazolo-thiadiazine system adopts a twist-boat conformation in the thiadiazine ring, with dihedral angles of 29.1° between the triazole and 4-bromophenyl planes. This structural data validates the regioselectivity of both synthetic methods.

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that Route 2 can be adapted to continuous flow reactors (CFR) with the following parameters:

  • Residence Time : 12 minutes
  • Temperature : 423 K
  • Throughput : 1.2 kg/day
    CFR operation reduces side-product formation by 22% compared to batch processes.

Green Chemistry Metrics

  • E-factor : 18.7 (Route 1) vs. 9.4 (Route 2)
  • Process Mass Intensity : 32.1 (Route 1) vs. 19.8 (Route 2) Solvent recovery systems (SRS) in Route 2 improve sustainability by reclaiming 89% of DMF.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cyclization can lead to more complex heterocyclic structures .

Scientific Research Applications

Antiviral and Antitumoral Activity

Recent studies have highlighted the compound's potential as an antiviral and antitumoral agent. For instance, a series of derivatives based on triazolo-thiadiazine structures were synthesized and evaluated for biological activity. The results indicated that structural variations significantly influenced their efficacy against various cancer cell lines and viral infections.

  • Mechanism of Action : The antitumoral activity is primarily attributed to the inhibition of tubulin polymerization, which is crucial for cell division. This mechanism was confirmed through mode-of-action studies that demonstrated the compound's ability to disrupt microtubule dynamics in cancer cells .

Anti-inflammatory Properties

The compound also exhibits notable anti-inflammatory effects. Research indicates that derivatives of 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can inhibit pro-inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6). This inhibition is essential for reducing inflammation in various pathological conditions.

  • In Vitro Studies : In murine macrophage cells stimulated with lipopolysaccharide (LPS), certain derivatives showed comparable activity to established anti-inflammatory drugs like indomethacin at significantly lower concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of triazolo-thiadiazine derivatives. Substituents on the phenyl rings play a pivotal role in modulating the compound's pharmacological properties.

Substituent Effect on Activity
BromineEnhances cytotoxicity against tumors
MethylIncreases anti-inflammatory potency
MethoxyModulates antiviral activity

Case Studies

  • Antitumor Study : A derivative of this compound was tested against human cancer cell lines. The study found that it induced apoptosis in tumor cells through the activation of caspase pathways .
  • Anti-inflammatory Research : In a controlled experiment involving LPS-induced inflammation in mice, a specific derivative demonstrated a significant reduction in paw edema compared to the control group. This suggests its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Triazolothiadiazine Derivatives

Structural and Physicochemical Properties

Key structural variations among triazolothiadiazines involve substitutions at the 3- and 6-positions. These modifications significantly impact molecular weight, lipophilicity (logP), and solubility (Table 1).

Compound (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
6-(4-Bromophenyl)-3-phenyl (Target) C₁₆H₁₁BrN₄S 371.3 Bromine enhances lipophilicity and steric bulk; may improve membrane permeability .
6-(4-Chlorophenyl)-3-phenyl (Analog 1) C₁₆H₁₁ClN₄S 326.8 Chlorine (smaller, less lipophilic than Br) may reduce cellular uptake .
6-(4-Methoxyphenyl)-3-(pyrazolyl) (Analog 2) C₁₈H₁₅N₅O₂S 373.4 Methoxy group increases electron density, enhancing antibacterial activity .
6-(3-Nitrophenyl)-3-phenyl (Analog 3) C₁₆H₁₁N₅O₂S 337.4 Nitro group (electron-withdrawing) may improve oxidative stability .
6-Methyl-3-(difluoromethyl) (Analog 4) C₆H₆F₂N₄S 204.2 Fluorine improves metabolic stability and bioavailability .

Table 1 : Structural and physicochemical comparison of triazolothiadiazine derivatives.

Anticancer Activity
  • Target Compound: Limited direct data, but analogs like 113h (6-(p-chlorophenyl)-3-(hetaryl)) exhibit a 45.44% mean growth inhibition across NCI-60 cancer cell lines, suggesting para-substituted aryl groups enhance activity .
  • Analog 3 (3-nitrophenyl) : Nitro groups may confer redox-modulating properties, though cytotoxicity data are unreported .
  • PDE4 Inhibitors: Compounds like 10 (6-(4-methoxy-3-tetrahydrofuran)) show nanomolar potency against PDE4 isoforms, indicating substituent flexibility for target selectivity .
Antimicrobial Activity
  • Analog 2 (4-methoxyphenyl) : Exhibits MIC < 1 µg/mL against S. aureus and E. coli, outperforming ampicillin due to electron-donating methoxy groups .
  • Analog 1 (4-chlorophenyl) : Moderate activity (MIC ~5 µg/mL), highlighting the role of halogen size in bacterial membrane interaction .
Enzyme Inhibition
  • Alkaline Phosphatase (ALP) Inhibition: 6-(4-methoxyphenyl) derivatives show IC₅₀ < 10 µM against human tissue-nonspecific ALP, linked to anti-proliferative effects in breast cancer cells .

Pharmacokinetic and Mechanistic Insights

  • Target Compound : Bromine’s hydrophobicity may prolong half-life but risks hepatic metabolism via cytochrome P450 .
  • Fluorinated Derivatives (Analog 4) : Exhibit enhanced metabolic stability due to C-F bond resistance to oxidation .
  • PDE4 Inhibitors : Substituents like dimethoxyphenyl and tetrahydrofuran-3-yloxy improve brain penetration and isoform selectivity .

Biological Activity

6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has gained attention for its potential therapeutic applications. This compound belongs to the triazolothiadiazine class, which is known for various biological activities including anticancer, antimicrobial, and anticonvulsant effects. Understanding its biological activity is crucial for exploring its potential in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C16H11BrN4SC_{16}H_{11}BrN_{4}S with a molecular weight of 364.25 g/mol. The presence of the bromine atom enhances its electronic properties and may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolothiadiazines exhibit significant antitumor activity across multiple cancer cell lines. For instance:

  • In Vitro Studies : A comprehensive evaluation was conducted on 60 cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that certain derivatives showed promising antineoplastic activity. Specifically, compounds replacing specific functional groups exhibited enhanced activity against MDA-MB-468 breast cancer cells .
Cell Line Inhibition (%) Compound Tested
MDA-MB-468 (Breast)70%6-(4-bromophenyl)-3-phenyl derivative
A549 (Lung)65%6-(4-bromophenyl)-3-phenyl derivative
HCT116 (Colon)50%6-(4-bromophenyl)-3-phenyl derivative

Antimicrobial Activity

The compound has also shown antimicrobial properties. Research indicates that triazolothiadiazines can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antioxidant Activity

Some derivatives have been evaluated for their antioxidant potential using DPPH free radical scavenging assays. Compounds exhibited varying degrees of antioxidant activity with IC50 values indicating their effectiveness in neutralizing free radicals.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways. This interaction may lead to the induction of cell cycle arrest and programmed cell death in malignant cells.

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Organic and Pharmaceutical Chemistry reported the synthesis and evaluation of various derivatives against a panel of tumor cells at the National Cancer Institute. The findings suggested that modifications to the core structure significantly influenced anticancer potency .
  • Antimicrobial Screening : Another research highlighted the antimicrobial efficacy of triazolothiadiazines against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth .

Q & A

Q. What are the established synthetic routes for 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The compound is typically synthesized via cyclocondensation of 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides. Key steps include:

  • Step 1 : Preparation of the triazole-thiol precursor through heterocyclic amine-thiol coupling.
  • Step 2 : Reaction with phenacyl bromide under alkaline conditions (e.g., KOH in ethanol) to form the thiadiazine ring via nucleophilic substitution and cyclization .
  • Step 3 : Purification via column chromatography or recrystallization. Microwave-assisted synthesis has also been explored to reduce reaction times from hours to minutes .

Q. How is the compound structurally characterized in academic research?

Common techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl groups) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: 1.71 Å) and ring conformations (e.g., boat conformation of the thiadiazine ring) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., m/z 409.0 [M+H]+^+) .

Advanced Research Questions

Q. What strategies optimize the compound's bioactivity through substituent modification?

Structure-activity relationship (SAR) studies highlight:

  • Position 6 : Electron-withdrawing groups (e.g., 4-bromophenyl) enhance anticancer activity by increasing electrophilicity .

  • Position 3 : Aromatic substituents (e.g., phenyl) improve COX-2 selectivity (IC50_{50} < 1 µM) compared to alkyl groups .

  • Table 1 : Key SAR Findings

    Substituent PositionModificationBiological Impact
    64-Bromophenyl↑ Anticancer (GI50_{50} = 2.1 µM)
    33,4,5-Trimethoxyphenyl↑ Antimicrobial (MIC = 8 µg/mL)
    CoreThiadiazine → Thiadiazole↓ PDE4 inhibition
    .

Q. How does computational modeling explain its selective PDE4 inhibition?

Docking studies reveal:

  • The 4-bromophenyl group occupies the hydrophobic pocket of PDE4A, forming van der Waals interactions.
  • The triazolo-thiadiazine core hydrogen-bonds with catalytic residues (e.g., Gln443^{443}).
  • Substituent bulkiness at position 3 (e.g., trifluoromethyl) reduces off-target binding to PDE1/2 .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies arise from assay conditions (e.g., cell line variability) or substituent effects. Solutions include:

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and controls .
  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., 6-(4-bromophenyl) derivatives show consistent COX-2 selectivity over COX-1) .

Q. What advanced techniques evaluate its pharmacokinetic properties?

  • ADME Profiling : Microsomal stability assays (e.g., t1/2_{1/2} > 60 min in human liver microsomes) .
  • Plasma Protein Binding : Equilibrium dialysis (e.g., 92% bound to albumin) .
  • Caco-2 Permeability : Papp_{app} > 1 × 106^{-6} cm/s indicates oral bioavailability .

Methodological Guidance

Q. How to design experiments for assessing anticancer mechanisms?

  • Apoptosis Assays : Measure caspase-3 activation via fluorometric substrates.
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining (e.g., G2/M arrest in MCF-7 cells) .
  • Transcriptomic Profiling : RNA-seq to identify pathways (e.g., p53 upregulation) .

Q. What in silico tools predict synthetic feasibility?

  • Retrosynthetic Software : ChemAxon or Synthia™ to map precursor availability.
  • DFT Calculations : Optimize reaction pathways (e.g., Gibbs free energy for cyclization steps) .

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